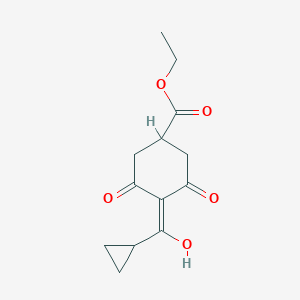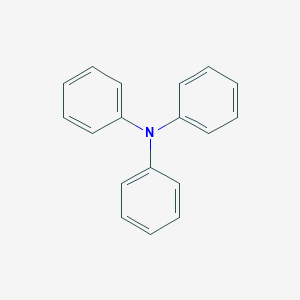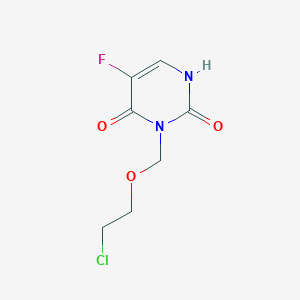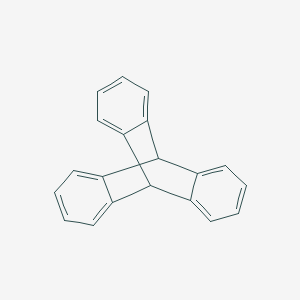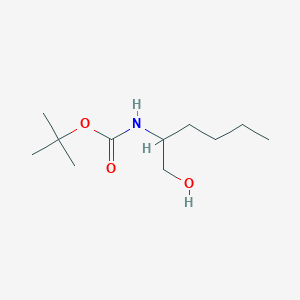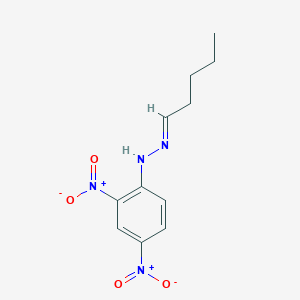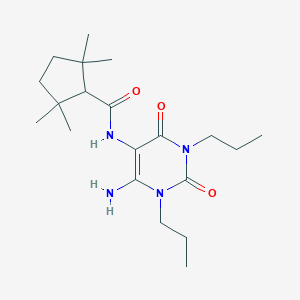
Cyclopentanecarboxamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-2,2,5,
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentanecarboxamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-2,2,5 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of Cyclopentanecarboxamide is not fully understood. However, it is believed to interact with specific targets in cells, leading to changes in cellular processes. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been shown to modulate the activity of certain receptors involved in the regulation of inflammation and pain.
Biochemical and Physiological Effects:
Cyclopentanecarboxamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the proliferation and migration of cancer cells. It has also been shown to have anti-inflammatory and analgesic effects in animal models. Additionally, it has been shown to modulate ion channel activity, which may have implications for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Cyclopentanecarboxamide in lab experiments is its ability to selectively target specific biological processes. This makes it a useful tool for studying the structure and function of biological macromolecules. Additionally, its relatively simple synthesis method and low cost make it accessible to researchers with limited resources. However, one of the limitations of using Cyclopentanecarboxamide is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Cyclopentanecarboxamide. One direction is the development of more potent and selective analogs for use as potential drug candidates. Another direction is the investigation of its effects on other physiological processes, such as metabolism and immune function. Additionally, the development of new synthetic methods for the production of Cyclopentanecarboxamide may lead to more efficient and cost-effective production. Finally, the use of Cyclopentanecarboxamide in combination with other compounds may lead to synergistic effects and improved therapeutic outcomes.
Synthesemethoden
The synthesis of Cyclopentanecarboxamide involves a multi-step process that requires the use of several reagents and solvents. The first step involves the reaction of 5-amino-1,2,3,4-tetrahydropyrimidine-2,4-dione with 1,3-dipropyl-2-chloro-5-nitrobenzene in the presence of a base such as potassium carbonate. This results in the formation of 6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl intermediate. The intermediate is then reacted with cyclopentanecarboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide and a catalyst such as 4-dimethylaminopyridine to yield Cyclopentanecarboxamide.
Wissenschaftliche Forschungsanwendungen
Cyclopentanecarboxamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In biochemistry, it has been used as a tool to study the structure and function of biological macromolecules such as enzymes and receptors. In pharmacology, it has been studied for its effects on various physiological processes such as cell signaling, gene expression, and ion channel activity.
Eigenschaften
CAS-Nummer |
139348-58-6 |
|---|---|
Produktname |
Cyclopentanecarboxamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-2,2,5, |
Molekularformel |
C20H34N4O3 |
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2,2,5,5-tetramethylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C20H34N4O3/c1-7-11-23-15(21)13(17(26)24(12-8-2)18(23)27)22-16(25)14-19(3,4)9-10-20(14,5)6/h14H,7-12,21H2,1-6H3,(H,22,25) |
InChI-Schlüssel |
MZXZUNFTSSFJBQ-UHFFFAOYSA-N |
SMILES |
CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C2C(CCC2(C)C)(C)C)N |
Kanonische SMILES |
CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C2C(CCC2(C)C)(C)C)N |
Synonyme |
Cyclopentanecarboxamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-2,2,5,5-tetramethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



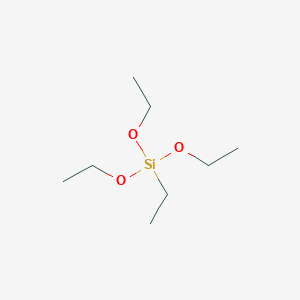
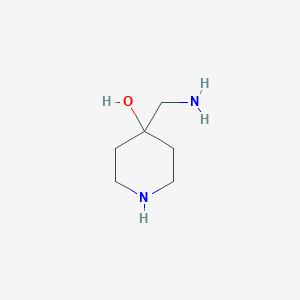
![6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B166840.png)
